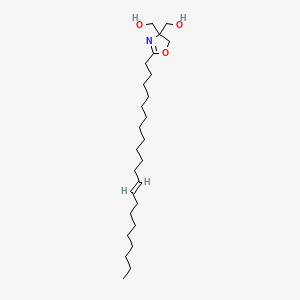
1,1'-(Pentane-1,5-diylbis(oxy))bis(heptadecafluorononene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(Pentane-1,5-diylbis(oxy))bis(heptadecafluorononene) is a fluorinated organic compound with the molecular formula C23H12F34O2. It is characterized by the presence of two heptadecafluorononene groups linked by a pentane-1,5-diylbis(oxy) bridge. This compound is known for its unique chemical properties, including high thermal stability and resistance to chemical degradation, making it valuable in various industrial and scientific applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Pentane-1,5-diylbis(oxy))bis(heptadecafluorononene) typically involves the reaction of heptadecafluorononene with a pentane-1,5-diol derivative under specific conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, to facilitate the formation of the ether linkage. The reaction is conducted in an inert atmosphere, often using solvents like tetrahydrofuran (THF) to ensure the stability of the reactants and products .
Industrial Production Methods
In industrial settings, the production of 1,1’-(Pentane-1,5-diylbis(oxy))bis(heptadecafluorononene) involves large-scale reactors with precise control over temperature and pressure. The use of continuous flow reactors allows for efficient production with high yields. The purification of the final product is achieved through techniques such as distillation and recrystallization to ensure the removal of impurities .
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(Pentane-1,5-diylbis(oxy))bis(heptadecafluorononene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Aplicaciones Científicas De Investigación
1,1’-(Pentane-1,5-diylbis(oxy))bis(heptadecafluorononene) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex fluorinated compounds.
Biology: Employed in the study of fluorinated biomolecules and their interactions with biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.
Mecanismo De Acción
The mechanism of action of 1,1’-(Pentane-1,5-diylbis(oxy))bis(heptadecafluorononene) involves its interaction with molecular targets through its fluorinated groups. The high electronegativity of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and van der Waals interactions with target molecules. This property is particularly useful in drug design, where the compound can enhance the binding affinity and specificity of drug candidates .
Comparación Con Compuestos Similares
Similar Compounds
1,1’-(Pentane-1,5-diylbis(oxy))bis(nonene): Similar structure but lacks fluorine atoms, resulting in lower thermal stability and chemical resistance.
1,1’-(Pentane-1,5-diylbis(oxy))bis(octadecafluorodecene): Contains more fluorine atoms, leading to even higher stability but potentially more challenging synthesis.
Uniqueness
1,1’-(Pentane-1,5-diylbis(oxy))bis(heptadecafluorononene) stands out due to its optimal balance of fluorine content, providing high stability and resistance while maintaining manageable synthesis and cost. Its unique properties make it a valuable compound in various scientific and industrial applications .
Propiedades
Número CAS |
84029-56-1 |
|---|---|
Fórmula molecular |
C23H14F34O2 |
Peso molecular |
968.3 g/mol |
Nombre IUPAC |
1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-heptadecafluoro-1-[5-(1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-heptadecafluorononoxy)pentoxy]nonane |
InChI |
InChI=1S/C23H14F34O2/c24-6(10(30,31)16(42,43)20(50,51)22(54,55)18(46,47)12(34,35)8(26)27)14(38,39)58-4-2-1-3-5-59-15(40,41)7(25)11(32,33)17(44,45)21(52,53)23(56,57)19(48,49)13(36,37)9(28)29/h6-9H,1-5H2 |
Clave InChI |
XNSOLRHTPYHXAP-UHFFFAOYSA-N |
SMILES canónico |
C(CCOC(C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)(F)F)CCOC(C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


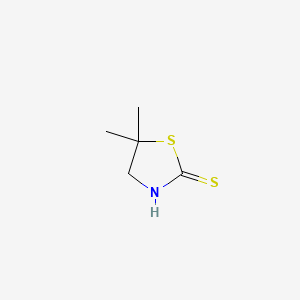
![4-[(4-Amino-3-ethylphenyl)methyl]-2-[(4-aminophenyl)methyl]aniline](/img/structure/B12681735.png)
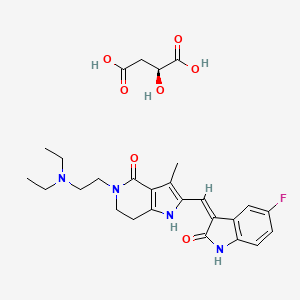

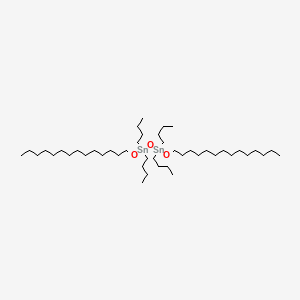
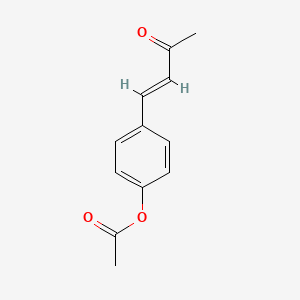
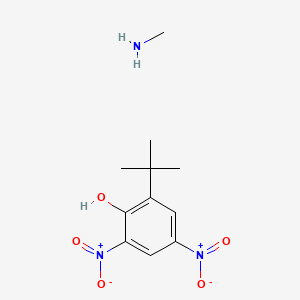
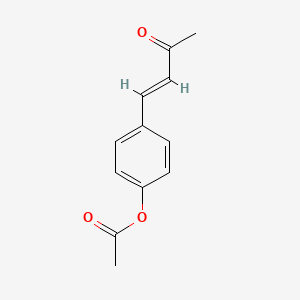
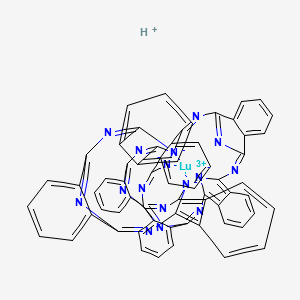
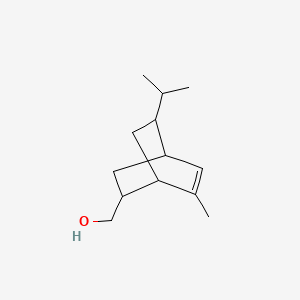
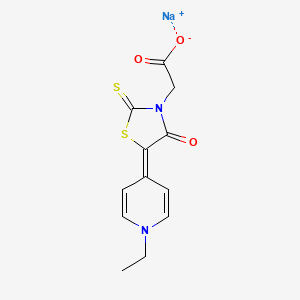
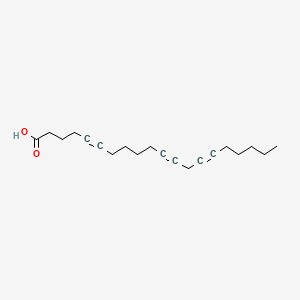
![2,2'-[(2-Undecyloxazol-4(5H)-ylidene)bis(methyleneoxy)]bisethanol](/img/structure/B12681819.png)
